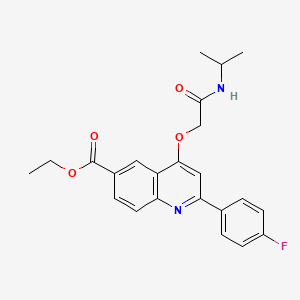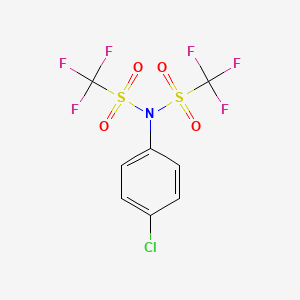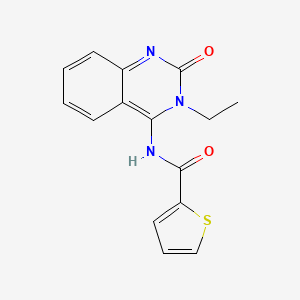
Ethyl 2-(4-fluorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated quinoline derivatives often involves multi-step reactions, including cyclization, ethylation, and hydrolysis processes. For instance, Stefancich et al. (1985) described the synthesis of a related fluorinated quinoline derivative by reacting 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, followed by cyclization and ethylation steps, which is similar to the synthesis approach that might be used for the compound (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of fluorinated quinoline derivatives can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Sapnakumari et al. (2014) conducted a detailed structural analysis of a similar compound, providing insights into the molecular configuration, crystalline structure, and intramolecular interactions, which can be analogous to understanding the structure of Ethyl 2-(4-fluorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate (Sapnakumari et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Methods and Chemical Reactions : The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, significant in several drug compounds, demonstrates the potential of quinoline derivatives in synthetic chemistry. It has been prepared through a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate, showcasing a method for constructing complex quinoline structures (Bunce, Lee, & Grant, 2011).
Applications in Biochemistry and Medicine
- Fluorophores and Biological Systems : Quinoline derivatives, including those similar to the compound , are known as efficient fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. These derivatives are explored for their potential as DNA fluorophores and as antioxidants and radioprotectors, indicating their significant role in scientific research on biological systems (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Structural Analogs
- Antibacterial Agents : The synthesis of structural analogs like ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate, related to antibacterial drugs in the fluoroquinolone series, exemplifies the application of quinoline derivatives in developing new antibacterial agents. This highlights the compound's relevance in researching and developing novel drugs with broad-spectrum antibacterial activities (Charushin et al., 2004).
Zinc(II)-Specific Fluorescing Agents
- Biological Zinc(II) Study : The synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores, demonstrates the quinoline derivatives' utility in studying biological zinc(II). These compounds help in the visualization and study of zinc's role in biological systems, indicating the importance of quinoline derivatives in biochemical research (Mahadevan et al., 1996).
Quantum Chemical Studies
- Corrosion Inhibition : Quantum chemical calculations on quinoxalines, a related class of compounds, for their use as corrosion inhibitors for copper in nitric acid media, underline the scientific interest in understanding the molecular structure and inhibition efficiency relationship. This research area illustrates the compound's applicability beyond medicinal chemistry into materials science (Zarrouk et al., 2014).
Propiedades
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-4-29-23(28)16-7-10-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-5-8-17(24)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNJSYGRQRSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)
![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)


![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)
